molecular formula C8H8O4 B3032540 2,5-Dihydroxy-3-methoxybenzaldehyde CAS No. 2179-22-8

2,5-Dihydroxy-3-methoxybenzaldehyde

Cat. No.: B3032540
CAS No.: 2179-22-8
M. Wt: 168.15 g/mol
InChI Key: DMDILUGQARSBDS-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis of Chalcone Derivatives: Researchers synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxyhalcone, starting from vanillin. These compounds were then tested for their antioxidant activities using the DPPH method, revealing their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).

Isotopically Labelled Probes

  • Synthesis of Isotopically Labelled Probes: The compound has been used in the synthesis of isotopically labelled probes like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. These probes are important in molecular imaging and studying biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).

Carcinogenic Metabolite Synthesis

  • Synthesis of Carcinogenic Metabolites: This compound has been used in the synthesis of trans-3,4-dihydroxy-3,4-dihydrophenanthro[3,2-b][1]benzothiophene, a potentially carcinogenic metabolite. Such studies are crucial for understanding the metabolic pathways of environmental carcinogens (Kumar, 2001).

Plant-Based Studies

  • Methoxybenzaldehydes in Plants: Research on methoxybenzaldehydes, including 2,5-Dihydroxy-3-methoxybenzaldehyde, in plants has focused on their natural resources, isolation, applications, and biosynthesis. These compounds have roles in flavoring ingredients and exhibit significant medicinal properties (Kundu & Mitra, 2016).

DNA Intercalators Precursors

  • Benzo-Substituted Phthalazines Synthesis: The compound is used in the synthesis of phthalazines, potential precursors to DNA intercalators. This application is significant in the field of medicinal chemistry (Tsoungas & Searcey, 2001).

Knoevenagel Reaction

  • Knoevenagel Reaction Study: The compound is involved in reactions like the Knoevenagel reaction with ethyl cyanoacetate, demonstrating its utility in organic synthesis (Yasuda & Midorikawa, 1966).

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed and causes skin irritation .

Properties

IUPAC Name

2,5-dihydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDILUGQARSBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427748
Record name Benzaldehyde, 2,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-22-8
Record name Benzaldehyde, 2,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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